(3Z)-dodec-3-en-1-yl sulfate

CAS No.:

Cat. No.: VC1955285

Molecular Formula: C12H23O4S-

Molecular Weight: 263.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23O4S- |

|---|---|

| Molecular Weight | 263.38 g/mol |

| IUPAC Name | [(Z)-dodec-3-enyl] sulfate |

| Standard InChI | InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/p-1/b10-9- |

| Standard InChI Key | OXZPGZPXSCUIQZ-KTKRTIGZSA-M |

| Isomeric SMILES | CCCCCCCC/C=C\CCOS(=O)(=O)[O-] |

| Canonical SMILES | CCCCCCCCC=CCCOS(=O)(=O)[O-] |

Introduction

Chemical Structure and Physical Properties

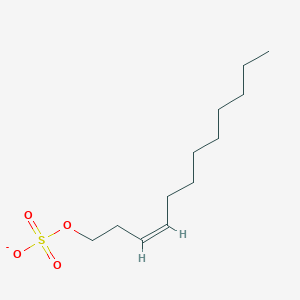

(3Z)-dodec-3-en-1-yl sulfate is a sulfuric ester obtained through the formal condensation of (3Z)-dodec-3-en-1-ol with sulfuric acid . It belongs to the family of organic sulfates and specifically to sulfuric esters. The compound features a 12-carbon chain with a (Z)-configured double bond at the 3-position, connected to a sulfate group.

Structural Information

The molecular structure of (3Z)-dodec-3-en-1-yl sulfate contains several key features:

-

A 12-carbon aliphatic chain (dodecenyl group)

-

A (Z)-configured double bond between carbon atoms 3 and 4

-

A sulfate functional group attached to carbon 1

-

The compound exists as a conjugate acid of (3Z)-dodec-3-en-1-yl sulfate

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of (3Z)-dodec-3-en-1-yl sulfate:

Synthesis and Chemical Reactions

Chemical Reactivity

As a sulfuric ester, (3Z)-dodec-3-en-1-yl sulfate likely exhibits reactivity patterns similar to other organic sulfates, including:

-

Hydrolysis in acidic or basic conditions

-

Nucleophilic substitution reactions

-

Potential for elimination reactions via the sulfate as a leaving group

-

Reactions involving the double bond, such as addition reactions

Biological Significance

Role as a Kairomone

One of the most notable biological functions of (3Z)-dodec-3-en-1-yl sulfate is its role as a kairomone . Kairomones are semiochemicals that mediate interspecies interactions, benefiting the receiver rather than the emitter. In aquatic ecosystems, kairomones play crucial roles in predator-prey dynamics.

Daphnia pulex Metabolite

(3Z)-dodec-3-en-1-yl sulfate has been identified as a metabolite in Daphnia pulex , a small planktonic crustacean widely used in ecological and toxicological studies. Daphnia species serve as important model organisms for studying aquatic ecosystems and environmental stress responses.

Table 2: Biological Functions of (3Z)-Dodec-3-en-1-yl Sulfate

| Function | Description | Ecological Significance |

|---|---|---|

| Kairomone | Chemical signal that mediates interspecies interactions | Influences predator-prey dynamics in aquatic ecosystems |

| Metabolite in Daphnia pulex | Product of metabolic processes in D. pulex | May serve as a biomarker for physiological status of D. pulex populations |

Comparative Analysis with Related Compounds

Structural Comparison with Sodium Dodecyl Sulfate

Sodium dodecyl sulfate (SDS) shares some structural similarities with (3Z)-dodec-3-en-1-yl sulfate but differs in key aspects:

-

SDS has a straight 12-carbon chain without double bonds

-

SDS exists as a sodium salt rather than the free acid

-

SDS is an anionic surfactant with well-documented detergent properties

Table 3: Comparison Between (3Z)-Dodec-3-en-1-yl Sulfate and Sodium Dodecyl Sulfate

| Property | (3Z)-Dodec-3-en-1-yl Sulfate | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Molecular Formula | C₁₂H₂₄O₄S | C₁₂H₂₅NaO₄S |

| Molecular Weight | 264.38 g/mol | 288.379 g/mol |

| Structure | Contains (Z)-configured double bond at position 3 | Straight saturated carbon chain |

| Form | Free acid form | Sodium salt |

| Primary Function | Kairomone, biological signaling | Surfactant, detergent |

| Applications | Ecological signaling | Cleaning products, personal care, laboratory applications |

Relationship to Other Sulfated Compounds in Biological Systems

Sulfated organic compounds are widespread in biological systems, serving diverse functions:

-

Sulfated steroids function as hormones

-

Proteoglycans contain sulfated glycosaminoglycans important for structural integrity

-

Sulfated lipids participate in cellular signaling pathways

(3Z)-Dodec-3-en-1-yl sulfate represents an interesting example of a naturally occurring sulfated lipid with specific biological activity.

Ecological Importance

Chemical Communication in Aquatic Ecosystems

As a kairomone, (3Z)-dodec-3-en-1-yl sulfate likely participates in chemical communication networks within aquatic ecosystems. These communication pathways are essential for maintaining ecological balance and biodiversity.

Predator-Prey Interactions

Kairomones like (3Z)-dodec-3-en-1-yl sulfate may trigger defensive responses in prey organisms when predators are detected. For Daphnia species, these responses can include:

-

Morphological changes (development of defensive structures)

-

Behavioral adaptations (vertical migration in the water column)

-

Life history adjustments (changes in reproduction timing or investment)

Analytical Methods for Detection and Quantification

Modern analytical techniques that may be employed for the detection and quantification of (3Z)-dodec-3-en-1-yl sulfate include:

-

Liquid chromatography-mass spectrometry (LC-MS)

-

Gas chromatography-mass spectrometry (GC-MS) with derivatization

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

These methods allow researchers to identify and measure (3Z)-dodec-3-en-1-yl sulfate in environmental samples or biological specimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume